molecular formula C15H19N3O2 B7504843 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

カタログ番号: B7504843
分子量: 273.33 g/mol
InChIキー: PSESAQSNNDACAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. CX-4945 has been found to inhibit the activity of protein kinase CK2, a protein that is overexpressed in many types of cancer cells.

作用機序

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide inhibits the activity of CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of CK2 activity by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. Inhibition of CK2 activity by this compound leads to cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and antiangiogenic effects, making it a potential candidate for the treatment of inflammatory and angiogenic diseases.

実験室実験の利点と制限

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. It has high specificity for CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has poor bioavailability, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for research on 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide. One direction is to further investigate the mechanisms of CK2 inhibition by this compound and its effects on various cellular processes. Another direction is to explore the potential applications of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need for the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties for clinical use. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable tool for cancer therapy.

合成法

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide is synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with cyclohexyl isocyanate to form 2-cyclohexylbenzimidazole-5-carboxamide. This compound is then reacted with ethyl 2-bromoacetate to form this compound. The final product is purified through column chromatography to obtain this compound in high purity.

科学的研究の応用

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been extensively studied for its potential applications in cancer therapy. CK2 is a protein that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell survival and proliferation. This compound has been found to inhibit the activity of CK2, leading to cell cycle arrest and apoptosis in cancer cells. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.

特性

IUPAC Name

2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14(8-10-4-2-1-3-5-10)16-11-6-7-12-13(9-11)18-15(20)17-12/h6-7,9-10H,1-5,8H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSESAQSNNDACAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。